2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group and a methoxyphenoxy group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the reaction of 4-chlorophenol with 2-(2-methoxyphenoxy)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
- 2-(4-chlorophenoxy)-2-methylpropanoic acid
- 4’-chloro-2-(4-chlorophenoxy)-2’-methoxyacetanilide
Uniqueness
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific combination of chlorophenoxy and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and in studies related to enzyme inhibition .
Properties
Molecular Formula |
C17H18ClNO4 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO4/c1-21-15-4-2-3-5-16(15)22-11-10-19-17(20)12-23-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,19,20) |
InChI Key |
RMQSBBYJXRUGSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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